molecular formula C9H11BrN2O2 B13896044 (5-bromopyridin-2-yl)methyl N-ethylcarbamate

(5-bromopyridin-2-yl)methyl N-ethylcarbamate

Cat. No.: B13896044
M. Wt: 259.10 g/mol
InChI Key: DTVGHDHHEVQIHW-UHFFFAOYSA-N
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Description

(5-bromopyridin-2-yl)methyl N-ethylcarbamate is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a bromopyridine moiety, which is known for its versatility in chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromopyridin-2-yl)methyl N-ethylcarbamate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with N-ethylcarbamate under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(5-bromopyridin-2-yl)methyl N-ethylcarbamate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dehalogenated products.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

(5-bromopyridin-2-yl)methyl N-ethylcarbamate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (5-bromopyridin-2-yl)methyl N-ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    (5-bromopyridin-2-yl)methanol: This compound is structurally similar but lacks the N-ethylcarbamate group, making it less versatile in certain reactions.

    2-(pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine core but have different substituents, leading to varied biological activities.

Uniqueness

(5-bromopyridin-2-yl)methyl N-ethylcarbamate is unique due to its combination of the bromopyridine and N-ethylcarbamate moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

(5-bromopyridin-2-yl)methyl N-ethylcarbamate

InChI

InChI=1S/C9H11BrN2O2/c1-2-11-9(13)14-6-8-4-3-7(10)5-12-8/h3-5H,2,6H2,1H3,(H,11,13)

InChI Key

DTVGHDHHEVQIHW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OCC1=NC=C(C=C1)Br

Origin of Product

United States

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